molecular formula C28H32N2O5 B2887760 1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893350-81-7

1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2887760
M. Wt: 476.573
InChI Key: XBGKEYAZHWBIEF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms. Pyrrole rings are present in many important natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. The presence of the pyrrole ring in the molecule suggests that it might exhibit aromaticity, which can influence its chemical behavior . The isopropoxy, methyl, and morpholinopropyl groups attached to the molecule can also significantly affect its physical and chemical properties .


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring . The other functional groups present in the molecule can also participate in reactions. For example, the isopropoxy group might undergo reactions typical of ethers, while the morpholinopropyl group might participate in reactions typical of amines .

Scientific Research Applications

Photoluminescent Materials

Research has been conducted on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, demonstrating their potential for electronic applications due to good solubility, processability, and strong photoluminescence. These materials show promise for use in organic electronics, highlighting the relevance of structurally similar compounds in photoluminescent applications (Beyerlein & Tieke, 2000).

Electron Transport Layers

A novel n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells, enhancing conductivity and electron mobility. This research underscores the potential of DPP-based compounds in improving the efficiency of solar energy devices (Hu et al., 2015).

Organic Inhibitors for Corrosion Protection

1H-pyrrole-2,5-dione derivatives have been studied as corrosion inhibitors for carbon steel in hydrochloric acid medium, demonstrating their effectiveness in protecting against corrosion. This suggests the utility of related compounds in the development of new corrosion inhibitors (Zarrouk et al., 2015).

Synthetic Chemistry

Synthetic routes have been explored for producing various derivatives of pyrrole-2,5-dione, including the construction of complex heterocyclic systems. These methodologies indicate the compound's versatility as a precursor in synthetic organic chemistry, enabling the synthesis of a wide array of potentially bioactive molecules (Vydzhak et al., 2010).

Anticonvulsant Properties

N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have been synthesized and evaluated for their anticonvulsant properties. This research demonstrates the pharmaceutical potential of compounds within this class, offering a foundation for the development of new antiepileptic drugs (Rybka et al., 2017).

Future Directions

Pyrrole-containing compounds are a rich field of study due to their prevalence in natural products and pharmaceuticals . Future research might focus on developing new synthetic methods, exploring their biological activity, and designing new drugs based on the pyrrole scaffold .

properties

IUPAC Name

7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-18(2)34-21-8-6-20(7-9-21)25-24-26(31)22-17-19(3)5-10-23(22)35-27(24)28(32)30(25)12-4-11-29-13-15-33-16-14-29/h5-10,17-18,25H,4,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGKEYAZHWBIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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